Cas no 2279124-48-8 (1-(4-Butoxyphenyl)pyrrolidin-2-one)

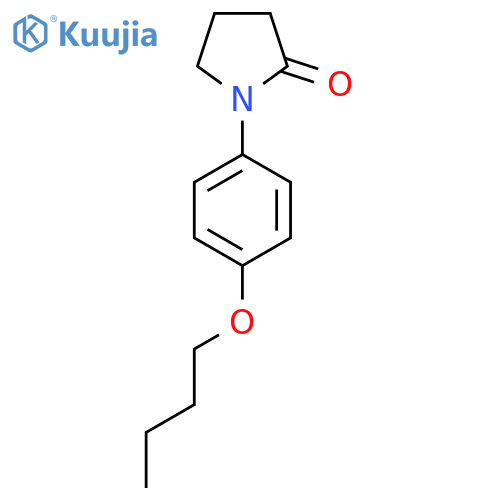

2279124-48-8 structure

商品名:1-(4-Butoxyphenyl)pyrrolidin-2-one

CAS番号:2279124-48-8

MF:C14H19NO2

メガワット:233.30616402626

CID:5094933

1-(4-Butoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-Butoxyphenyl)pyrrolidin-2-one

- starbld0044055

-

- インチ: 1S/C14H19NO2/c1-2-3-11-17-13-8-6-12(7-9-13)15-10-4-5-14(15)16/h6-9H,2-5,10-11H2,1H3

- InChIKey: VLCXMDKQYFJWRU-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCN1C1C=CC(=CC=1)OCCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 247

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 29.5

1-(4-Butoxyphenyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB561642-5g |

1-(4-Butoxyphenyl)pyrrolidin-2-one; . |

2279124-48-8 | 5g |

€637.00 | 2024-08-02 | ||

| abcr | AB561642-500mg |

1-(4-Butoxyphenyl)pyrrolidin-2-one; . |

2279124-48-8 | 500mg |

€205.00 | 2024-08-02 | ||

| abcr | AB561642-1g |

1-(4-Butoxyphenyl)pyrrolidin-2-one; . |

2279124-48-8 | 1g |

€237.00 | 2024-08-02 |

1-(4-Butoxyphenyl)pyrrolidin-2-one 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2279124-48-8 (1-(4-Butoxyphenyl)pyrrolidin-2-one) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 4964-69-6(5-Chloroquinaldine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2279124-48-8)1-(4-Butoxyphenyl)pyrrolidin-2-one

清らかである:99%

はかる:5g

価格 ($):377